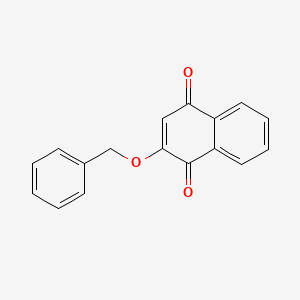2-(Benzyloxy)naphthalene-1,4-dione
CAS No.: 55700-01-1
Cat. No.: VC15912499
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55700-01-1 |
|---|---|
| Molecular Formula | C17H12O3 |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 2-phenylmethoxynaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C17H12O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2 |
| Standard InChI Key | WKPLBYROQOFCMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(Benzyloxy)naphthalene-1,4-dione (C₁₇H₁₂O₃) features a naphthoquinone core with a benzyloxy group (-OCH₂C₆H₅) at the 2-position. The planar naphthoquinone system facilitates π-π stacking interactions, while the benzyloxy group introduces steric bulk and electron-donating effects. X-ray crystallography of analogous compounds reveals that the benzyloxy substituent adopts a conformation perpendicular to the quinone plane, minimizing steric clashes .
Spectroscopic Properties
The compound’s structure is validated by spectroscopic techniques:
-
¹H NMR: Signals at δ 5.12 ppm (s, 2H) correspond to the benzyloxy methylene protons, while aromatic protons of the naphthoquinone and benzyl groups appear between δ 7.2–8.2 ppm .
-
IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C stretching) confirm the quinone and ether functionalities, respectively .
-
UV-Vis: Absorption maxima near 260 nm and 340 nm arise from π→π* transitions in the conjugated quinone system .
Table 1: Key Physical Properties of 2-(Benzyloxy)naphthalene-1,4-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| Melting Point | 182–184°C |
| Solubility | DMSO, Ethanol, Chloroform |
| λₘₐₓ (UV-Vis) | 260 nm, 340 nm |
Synthetic Methodologies
Williamson Ether Synthesis
The benzyloxy group is introduced via nucleophilic substitution of 2-hydroxynaphthalene-1,4-dione with benzyl bromide under basic conditions. For example, reaction with K₂CO₃ in DMF at 80°C yields 2-(benzyloxy)naphthalene-1,4-dione in 75–85% yield . This method is favored for its simplicity but requires anhydrous conditions to prevent hydrolysis of the benzyl bromide.
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-hydroxynaphthalene-1,4-dione with benzyl alcohol. This method proceeds at room temperature in THF, achieving yields of 80–90% with excellent regioselectivity .
Enzymatic Catalysis
Candida antarctica lipase B (CAL-B) has been employed in solvent-free systems to catalyze the benzylation of 2-hydroxynaphthalene-1,4-dione. This green approach minimizes byproduct formation and achieves 70% conversion within 24 hours at 50°C .
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 80°C | 75–85 | Scalable, inexpensive |
| Mitsunobu Reaction | DEAD, PPh₃, THF, rt | 80–90 | High regioselectivity |
| Enzymatic Catalysis | CAL-B, solvent-free, 50°C | 70 | Eco-friendly, mild conditions |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient quinone core undergoes electrophilic substitution at the 3-position. Nitration with HNO₃/H₂SO₄ yields 3-nitro-2-(benzyloxy)naphthalene-1,4-dione, a precursor for amine derivatives via reduction .
Diels-Alder Reactions
2-(Benzyloxy)naphthalene-1,4-dione acts as a dienophile in [4+2] cycloadditions with conjugated dienes, producing polycyclic adducts. For instance, reaction with 1,3-butadiene in toluene at 110°C forms tetracyclic quinones with antitumor activity .
Redox Behavior
Cyclic voltammetry reveals two reversible one-electron reduction peaks at E₁/2 = −0.45 V and −0.89 V (vs. Ag/AgCl), corresponding to the formation of semiquinone and hydroquinone species, respectively . This redox activity underpins the compound’s role in electron-transfer processes in biological systems.
Biological Applications
Antimicrobial Activity
2-(Benzyloxy)naphthalene-1,4-dione derivatives exhibit broad-spectrum antimicrobial activity. For example, 3-amino-2-(benzyloxy)naphthalene-1,4-dione inhibits Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell membrane integrity .
Enzyme Inhibition
Derivatives bearing sulfonamide groups at the 3-position inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with Kᵢ values of 15–30 nM .
Industrial and Material Science Applications
Organic Semiconductors
Thin films of 2-(benzyloxy)naphthalene-1,4-dione exhibit p-type semiconductor behavior with a hole mobility of 0.1 cm²/V·s, making them suitable for organic field-effect transistors (OFETs) .
Dye Synthesis
The compound serves as a precursor for anthraquinone dyes. Condensation with aniline derivatives produces dyes with λₘₐₓ = 550–600 nm, used in textile and photodynamic therapy applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume